Ácido Aminooxi-PEG4

Descripción general

Descripción

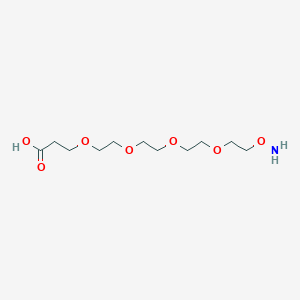

Aminooxy-PEG4-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Molecular Structure Analysis

The molecular weight of Aminooxy-PEG4-acid is 281.3 g/mol . The molecular formula is C11H23NO7 . The structure contains an aminooxy group and a terminal carboxylic acid .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG4-acid can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Aplicaciones Científicas De Investigación

Etiquetado y entrecruzamiento de proteínas

El ácido Aminooxi-PEG4, también conocido como Alcoxamina-PEG4-Biotina, se utiliza como un reactivo de biotinilación para el etiquetado y entrecruzamiento de proteínas {svg_1}. Contiene un espaciador de polietilenglicol (PEG) de cuatro unidades para biotinilar macromoléculas en grupos de carbohidratos que se han oxidado para formar aldehídos {svg_2}.

Etiquetado de glucoproteínas

Este compuesto se utiliza para biotinilar glucoproteínas glicosiladas en residuos de ácido siálico para la detección o purificación mediante sondas o resinas de estreptavidina {svg_3}. Esto es particularmente útil en el estudio de las glucoproteínas y sus funciones.

Etiquetado de la superficie celular

El ácido Aminooxi-PEG4 se utiliza para biotinilar y aislar glucoproteínas de la superficie celular {svg_4}. El reactivo no penetra las membranas de las células completas, lo que lo hace ideal para estudiar las proteínas de la superficie celular {svg_5}.

Reactivo de aldehído

El grupo aminooxi forma enlaces más estables que los reactivos hidracina {svg_6}. Reacciona con los aldehídos formados por la oxidación con periodato de los grupos de azúcar {svg_7}. Esta propiedad es útil en diversas aplicaciones de investigación bioquímica.

Peguilación

El brazo espaciador del ácido Aminooxi-PEG4 contiene un grupo de polietilenglicol (PEG) hidrófilo de 4 unidades {svg_8}. La peguilación confiere solubilidad en agua a la molécula biotinilada, lo que ayuda a prevenir la agregación de los anticuerpos biotinilados almacenados en solución {svg_9}.

Enlace irreversible

El ácido Aminooxi-PEG4 forma enlaces oxima estables (permanentes) {svg_10}. El brazo espaciador no se puede escindir, lo que lo hace útil para crear modificaciones permanentes en proteínas u otras macromoléculas {svg_11}.

Entrecruzador reactivo a carbonilos

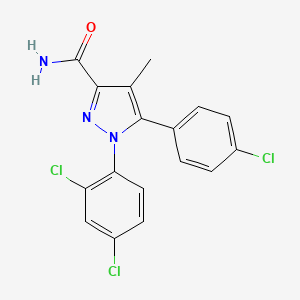

Las hidrazidas y las alcoxaminas son grupos químicos reactivos con aldehídos que se utilizan comúnmente en sondas biomoleculares para el etiquetado y entrecruzamiento de carbonilos (carbohidratos oxidados) en glucoproteínas y otros polisacáridos {svg_12}. El ácido Aminooxi-PEG4 pertenece a esta categoría.

Aminación reductiva

Este compuesto se puede utilizar en la aminación reductiva mediante la formación de una base de Schiff {svg_13}. Esta es una reacción útil en el campo de la química orgánica y la bioconjugación {svg_14}.

Mecanismo De Acción

Target of Action

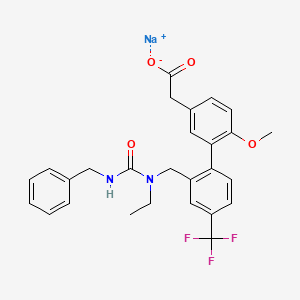

Aminooxy-PEG4-acid, also known as Aminoxy-PEG4-acid, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains an aminooxy group and a terminal carboxylic acid . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Biochemical Pathways

As a PEG-based PROTAC linker, Aminooxy-PEG4-acid plays a crucial role in the synthesis of PROTACs . PROTACs function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This selective degradation can affect various biochemical pathways depending on the target protein.

Pharmacokinetics

The hydrophilic PEG spacer in Aminooxy-PEG4-acid increases its solubility in aqueous media , which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of Aminooxy-PEG4-acid is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular processes and potentially leading to therapeutic effects depending on the target protein.

Action Environment

The action of Aminooxy-PEG4-acid, like many other compounds, can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of oxime bonds . .

Safety and Hazards

Propiedades

IUPAC Name |

3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYSJSIIVZPQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCON)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)